7-(tert-butyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(tert-butyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic compound belonging to the class of imidazopyridines. This compound is characterized by its fused heterocyclic ring system, which includes an imidazole ring fused with a purine moiety. The structural resemblance between imidazopyridines and purines has prompted extensive biological investigations to assess their potential therapeutic significance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(tert-butyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves the regioselective tert-alkylation of purine derivatives. One method involves the reaction of N-trimethylsilylated purines with a tert-alkyl halide using tin(IV) chloride as a catalyst
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
7-(tert-butyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the purine ring positions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines and thiols. Reaction conditions typically involve the use of polar solvents and catalysts to facilitate the substitution process.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions include various substituted purine derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
7-(tert-butyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of central nervous system disorders, cancer, and inflammation.
Biological Studies: The compound’s ability to influence cellular pathways makes it a valuable tool in studying cellular processes and disease mechanisms.
Chemical Biology: The compound is used in chemical biology to explore the interactions between small molecules and biological targets.
Mechanism of Action
The mechanism of action of 7-(tert-butyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets and pathways. The compound can act as a modulator of GABA A receptors, influencing neurotransmission and exhibiting potential therapeutic effects in neurological disorders . Additionally, the compound may interact with enzymes and proteins involved in cellular signaling pathways, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine: This compound shares a similar fused heterocyclic structure and exhibits biological activity as a GABA A receptor agonist.
Imidazo[4,5-c]pyridine: Another structurally related compound with potential therapeutic applications in various disease conditions.
Uniqueness
7-(tert-butyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is unique due to its specific tert-butyl and methyl substitutions, which confer distinct chemical and biological properties. These substitutions can influence the compound’s stability, reactivity, and interaction with biological targets, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
7-tert-butyl-4-methyl-6H-purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2/c1-12(2,3)6-5-17-7-8(14-10(17)13-6)16(4)11(19)15-9(7)18/h5H,1-4H3,(H,13,14)(H,15,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LASASSFXTIQKCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN2C3=C(N=C2N1)N(C(=O)NC3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.